2-Methoxyethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
2-Methoxyethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O8 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxyethyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 430.13761566 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiprotozoal Agents A study by Ismail et al. (2004) explored compounds related to the chemical structure , particularly focusing on antiprotozoal agents. They synthesized a range of compounds, including those structurally similar to 2-methoxyethyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. These compounds demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against protozoal infections, such as Trypanosoma and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).
Synthesis of Novel Heterocyclic Compounds Abu‐Hashem et al. (2020) reported the synthesis of novel heterocyclic compounds using chemical structures related to the compound . These compounds demonstrated potential as anti-inflammatory and analgesic agents. The study highlighted the versatility of the chemical backbone of these compounds in synthesizing various biologically active molecules (Abu‐Hashem et al., 2020).
Antiviral Activity Hocková et al. (2003) investigated compounds structurally similar to the specified chemical, focusing on their antiviral activity. They synthesized various derivatives and evaluated their efficacy against retroviruses, including HIV. The study provided insights into the potential use of these compounds in antiretroviral therapy (Hocková et al., 2003).
Liquid Crystal Properties Mikhaleva (2003) explored the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids. This study is relevant as it delves into the physical properties of compounds structurally related to the specified chemical, indicating potential applications in materials science, particularly in the development of liquid crystal displays (Mikhaleva, 2003).
Synthesis of Functionalized Pyrimidines Gein et al. (2020) reported on the synthesis of methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates, indicating the chemical versatility of pyrimidine derivatives. This study suggests the potential of such compounds in creating a variety of functionalized molecules for diverse applications (Gein et al., 2020).
Properties
IUPAC Name |
2-methoxyethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c1-12-17(20(25)30-10-9-27-2)18(23-21(26)22-12)13-6-7-14(16(11-13)28-3)31-19(24)15-5-4-8-29-15/h4-8,11,18H,9-10H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAALKPQMOOHLIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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